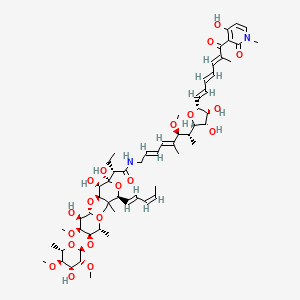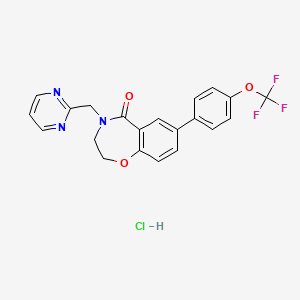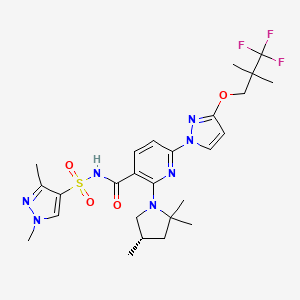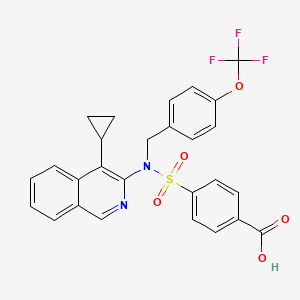
(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide
Übersicht
Beschreibung
EPZ015666, auch bekannt als GSK3235025, ist ein potenter und selektiver Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). PRMT5 ist ein Enzym, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Genexpression, RNA-Metabolismus und Signaltransduktion. EPZ015666 hat in präklinischen Studien ein erhebliches Potenzial gezeigt, die PRMT5-Aktivität zu hemmen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen in der Onkologie und bei anderen Krankheiten macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
EPZ015666 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung beinhaltet. Die Synthese beginnt mit der Herstellung eines Pyrimidinderivats, das dann mit einem Oxetan-haltigen Amin gekoppelt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von EPZ015666 beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Onkologie: EPZ015666 hat in präklinischen Modellen des Mantelzelllymphoms und anderer Krebsarten vielversprechende Ergebnisse gezeigt.
Wirkmechanismus
EPZ015666 entfaltet seine Wirkung, indem es selektiv PRMT5 hemmt, ein Enzym, das für die Methylierung von Argininresten an verschiedenen Substratproteinen verantwortlich ist. Durch die Blockierung der PRMT5-Aktivität stört EPZ015666 die Bildung von symmetrischem Dimethylarginin, was zu Veränderungen in der Genexpression und den zellulären Prozessen führt. Diese Hemmung führt letztendlich zur Unterdrückung des Tumorwachstums, zum Schutz neuronaler Zellen und zur Hemmung der viralen Transformation .
Wirkmechanismus
Target of Action
EPZ015666, also known as (S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II PRMT enzyme that is directly involved in the pathogenesis of multiple different lymphomas through the transcriptional regulation of relevant oncogenes .
Mode of Action
EPZ015666 interacts with PRMT5, inhibiting its enzymatic activity . This inhibition is uncompetitive with respect to S-adenosylmethionine (SAM), a cofactor of PRMT5 . The inhibition of PRMT5 leads to a decrease in symmetric dimethylarginine protein modification, which is a post-translational modification catalyzed by PRMT5 .
Biochemical Pathways
PRMT5 is involved in a wide array of cellular and transcriptional pro-oncogenic processes . It forms a hetero-octameric complex with methylosome protein 50 (MEP50), which is an integral component of the methylosome and methylates a wide range of substrates . Inhibition of PRMT5 by EPZ015666 disrupts these processes, affecting the downstream pathways and their effects .
Result of Action
The inhibition of PRMT5 by EPZ015666 results in selective toxicity of actively proliferating and transformed cells . It leads to a dose-dependent increase in apoptosis in HTLV-1-transformed and ATL-derived cell lines . In addition, EPZ015666 treatment results in a dose- and time-dependent decrease in cell viability .
Action Environment
The action, efficacy, and stability of EPZ015666 can be influenced by various environmental factors. For instance, the presence of insufficient oxygen can lead to stabilization of hypoxia-induced factor 1-α (HIF-1α), which can affect the action of EPZ015666 . .
Biochemische Analyse
Biochemical Properties
EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . EPZ015666 blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .
Cellular Effects
EPZ015666 has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with EPZ015666 results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .
Molecular Mechanism
EPZ015666 exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of EPZ015666 to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .
Temporal Effects in Laboratory Settings
The effects of EPZ015666 treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . EPZ015666 treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .
Dosage Effects in Animal Models
In animal models, EPZ015666 has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, EPZ015666 showed tumor-growth inhibition in a dose-dependent way .
Transport and Distribution
It is known that EPZ015666 is orally bioavailable and amenable to in vivo studies .
Subcellular Localization
It is known that PRMT5, the target of EPZ015666, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by EPZ015666 could potentially affect the localization of PRMT5 within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EPZ015666 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis begins with the preparation of a pyrimidine derivative, which is then coupled with an oxetane-containing amine.
Industrial Production Methods
The industrial production of EPZ015666 involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
EPZ015666 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Pyrimidinrings und des Oxetan-Moleküls hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität der Verbindung zu erhalten .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von EPZ015666 verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Basen wie Natriumhydroxid und Kupplungsgruppen wie N,N'-Dicyclohexylcarbodiimid (DCC). Die Reaktionen werden üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um optimale Ausbeuten zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit EPZ015666 gebildet werden, sind typischerweise der gewünschte Inhibitor selbst und seine verschiedenen Zwischenprodukte. Diese Zwischenprodukte werden sorgfältig überwacht und gereinigt, um die erfolgreiche Synthese der Endverbindung sicherzustellen .
Vergleich Mit ähnlichen Verbindungen
EPZ015666 ist einzigartig unter den PRMT5-Inhibitoren aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen umfassen:
GSK3326595: Ein weiterer PRMT5-Inhibitor mit ähnlicher Selektivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
EPZ015666 zeichnet sich durch seine Fähigkeit aus, PRMT5 mit hoher Spezifität zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Funktionen von PRMT5 und seinen potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of EPZ015666 and how does it interact with this target?
A1: EPZ015666 selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []
Q2: What are the downstream effects of inhibiting PRMT5 with EPZ015666?
A2: Inhibiting PRMT5 with EPZ015666 leads to various downstream effects, including:
- Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]
- Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]
- Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]
- Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]
- Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]
- Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []
Q3: What is the molecular formula and weight of EPZ015666?
A3: The molecular formula of EPZ015666 is C21H25N7O3, and its molecular weight is 423.47 g/mol.
Q4: Does EPZ015666 have any catalytic properties itself?
A4: No, EPZ015666 acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.
Q5: Have computational chemistry methods been employed in the study of EPZ015666?
A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to EPZ015666. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.
Q6: How do structural modifications of EPZ015666 affect its activity and selectivity?
A6: Studies have explored structural modifications of EPZ015666 to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with EPZ015666 and other ligands have provided insights into the binding interactions crucial for its activity. [, ]
Q7: What is known about the pharmacokinetic profile of EPZ015666?
A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in EPZ015666 metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.
Q8: What pharmacodynamic effects have been observed with EPZ015666 in vivo?
A8: EPZ015666 demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []
Q9: What in vitro models have been used to study the efficacy of EPZ015666?
A9: EPZ015666 has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.
Q10: What in vivo models have been used to evaluate the efficacy of EPZ015666?
A10: In vivo efficacy of EPZ015666 has been demonstrated in:
- Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]
- Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]
- Humanized mouse models: HTLV-1 infection. []
Q11: Have any clinical trials been conducted with EPZ015666?
A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of EPZ015666, suggesting its advancement into clinical development. [, , ] Several studies specifically mention EPZ015666 as a promising candidate for clinical trials.
Q12: Have any drug delivery strategies been explored for EPZ015666?
A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of EPZ015666 to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.
Q13: Are there any known biomarkers for predicting the efficacy of EPZ015666?
A13: Several studies suggest potential biomarkers:
- MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for EPZ015666 sensitivity. [, ]
- PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to EPZ015666. [, ]
Q14: What analytical methods have been employed to characterize and quantify EPZ015666?
A14: While the provided articles focus on the biological effects of EPZ015666, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]
Q15: Does EPZ015666 induce any immunological responses?
A15: One study reported that EPZ015666 could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with EPZ015666 downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.
Q16: Are there any other PRMT5 inhibitors being investigated?
A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:
- GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with EPZ015666. []
- PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than EPZ015666 in PDAC and CRC models. []
- PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)


![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)



![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)
